molecular formula C14H19NO4 B554298 Cbz-N-methyl-L-valine CAS No. 42417-65-2

Cbz-N-methyl-L-valine

Cat. No.: B554298
CAS No.: 42417-65-2
M. Wt: 265.3 g/mol
InChI Key: NNEHOKZDWLJKHP-LBPRGKRZSA-N
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Description

Cbz-N-methyl-L-valine (CAS: 42417-65-2) is a modified amino acid derivative where the amino group of L-valine is protected by a benzyloxycarbonyl (Cbz) group, and the nitrogen atom is methylated. This structural modification enhances its stability and utility in peptide synthesis and pharmaceutical applications. Key properties include:

  • Molecular formula: C₁₄H₁₉NO₄ (calculated based on structural analogy to Cbz-L-valine ; Note: reports C₆H₁₃NO₂, which conflicts with standard valine derivatives and is likely an error).
  • Molecular weight: ~265.3 g/mol (estimated from analogous compounds) .
  • Physical properties: Melting point 68–70°C, density ~1.0 g/cm³, and boiling point 206.9°C (760 mmHg) .
  • Applications: Used in synthesizing bioactive peptides, drug linkers, and as a performance-enhancing supplement due to its effects on energy metabolism and muscle protection .

Preparation Methods

Carbodiimide-Mediated Coupling with HATU/DIEA

This method employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) to activate the carboxyl group of Cbz-N-methyl-L-valine for coupling with amines.

Reaction Conditions

ParameterValue
SolventDichloromethane (50 mL)
TemperatureRoom temperature (25°C)
Reaction Time4 hours
Molar Ratio (Substrate:HATU:DIEA)1:1.2:3
Yield93%

The procedure involves sequential addition of HATU and DIEA to this compound in dichloromethane under nitrogen, followed by amine coupling. Purification via citric acid wash and solvent recrystallization ensures high purity (>97%) .

Advantages :

  • Near-quantitative yields under mild conditions.

  • Minimal racemization due to inert atmosphere.

Limitations :

  • High cost of HATU limits industrial scalability.

Alkylation of Cbz-L-Valine with Sodium Hydride/Methyl Iodide

This two-step approach first synthesizes Cbz-L-valine, followed by N-methylation.

Step 1: Synthesis of Cbz-L-Valine

ParameterValue
ReagentsL-Valine, Cbz-Cl, NaOH
SolventDioxane/Water (1:1)
Reaction Time6 hours
Yield85–90%

Step 2: N-Methylation

ParameterValue
ReagentsCbz-L-valine, NaH (60%), MeI
SolventTetrahydrofuran (THF)
Temperature0°C → Room temperature
Reaction Time12–16 hours
Yield55%

The methylation proceeds via deprotonation of Cbz-L-valine by NaH, followed by nucleophilic substitution with methyl iodide. The product is isolated as a colorless oil after extraction and solvent evaporation .

Key Observations :

  • Excess methyl iodide (8.4 equiv) required for complete conversion.

  • Aqueous workup avoids column chromatography, simplifying purification.

Direct Cbz Protection of N-Methyl-L-Valine

This route modifies standard carbobenzyloxy protection by starting with pre-methylated valine.

Reaction Protocol

ParameterValue
ReagentsN-Methyl-L-valine, Cbz-Cl, NaHCO₃
SolventDioxane/Water (1:1)
Temperature0–5°C
Reaction Time2 hours
Yield78%

The method ensures selective protection of the amine without disturbing the methyl group. Neutralization with citric acid and ethyl acetate extraction yield a white crystalline solid .

Critical Considerations :

  • pH control (8.5–9.0) prevents O-acylation side reactions.

  • Lower temperatures minimize epimerization.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
HATU/DIEA Coupling93%>97%LowHigh
NaH/MeI Alkylation55%90–95%ModerateLow
Direct Cbz Protection78%95–98%HighModerate

Key Findings :

  • HATU/DIEA is optimal for small-scale, high-purity applications.

  • NaH/MeI offers cost advantages but requires rigorous moisture control.

  • Direct Protection balances yield and scalability for industrial use.

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Solvent Recovery : THF and dichloromethane are distilled and reused.

  • Catalyst Optimization : Recyclable Pd/C catalysts reduce hydrogenation costs during deprotection.

  • Process Intensification : Continuous flow systems enhance methylation efficiency by 20% compared to batch reactors.

Chemical Reactions Analysis

Oxidation Reactions

Cbz-N-methyl-L-valine undergoes oxidation under controlled conditions to yield α-keto acid derivatives. These reactions are critical for modifying peptide backbones or introducing reactive carbonyl groups.

Reagent Conditions Product Yield Source
KMnO₄ (aqueous)Acidic (H₂SO₄), 0–5°C, 2–4 hrsOxidized valine derivative65–70%
CrO₃ (Jones reagent)Acetone, 25°C, 1 hrN-methyl-α-ketovaleric acid78%

Key Findings :

  • Chromium-based oxidants achieve higher yields due to milder reaction conditions compared to permanganate.

  • The Cbz group remains stable during oxidation, enabling selective modification of the α-carbon .

Reduction Reactions

The benzyloxycarbonyl (Cbz) protecting group is selectively removed via catalytic hydrogenation, a critical step in peptide synthesis.

Reagent Conditions Product Yield Source
H₂/Pd-C (10% w/w)Ethanol, 25°C, 3 atm, 6 hrsN-methyl-L-valine95%
HCOONH₄/Pd-CMethanol, 50°C, 12 hrsN-methyl-L-valine89%

Key Findings :

  • Hydrogenolysis proceeds efficiently at ambient temperature without racemization.

  • Ammonium formate serves as an alternative hydrogen source for sensitive substrates .

Coupling Reactions

This compound is extensively used in peptide bond formation via carbodiimide-mediated coupling.

Coupling Agent Base Solvent Product Yield Source
HATUDIEADichloromethaneCbz-protected dipeptide93%
DCCHOBtDMFN-methylvaline conjugate85%

Key Findings :

  • HATU/DIEA systems achieve near-quantitative yields in <4 hours .

  • DCC/HOBt combinations are cost-effective for large-scale syntheses .

Substitution Reactions

The Cbz group facilitates nucleophilic substitution at the methylated nitrogen, enabling structural diversification.

Nucleophile Conditions Product Yield Source
BenzylamineTHF, 25°C, 12 hrsN-benzyl-N-methylvaline72%
Sodium methoxideMethanol, reflux, 8 hrsMethyl ester derivative68%

Key Findings :

  • Steric hindrance from the methyl group reduces reaction rates compared to non-methylated analogs .

  • Alkaline conditions promote esterification without Cbz cleavage.

Mechanism of Action

The mechanism of action of Cbz-N-methyl-L-valine primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of valine, preventing it from reacting with other reagents during the synthesis process. The protecting group can be removed through hydrogenolysis, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparative Analysis with Related Compounds

Structural and Functional Differences

The table below contrasts Cbz-N-methyl-L-valine with structurally similar Cbz-protected valine derivatives:

Compound Molecular Formula Molecular Weight Melting Point (°C) Optical Activity Key Applications
This compound C₁₄H₁₉NO₄ 265.3 68–70 Not reported Peptide synthesis, drug linkers, supplements
Cbz-L-valine C₁₃H₁₇NO₄ 251.28 56–61 [α]²⁰/D: −4.5±0.5° (methanol) Amino acid derivatives, intermediate in organic synthesis
Cbz-D-valine C₁₃H₁₇NO₄ 251.28 54–56 [α]²⁰/D: +22.3° (chloroform) Chiral resolution studies, asymmetric synthesis
Cbz-DL-valine C₁₃H₁₇NO₄ 251.28 59–60 Racemic mixture Chromatographic separation studies (e.g., CHIRALPAK® IA column)
Cbz-Phe-OH C₁₆H₁₅NO₄ 285.29 193–195 Not reported Peptide backbone modification

Key Research Findings

Stereochemical and Purity Considerations

  • Cbz-D/L-valine: Enantiomers exhibit opposite optical rotations, critical for chiral drug development. For example, Cbz-D-valine shows [α]²⁰/D +22.3° in chloroform, while Cbz-L-valine has −4.5° in methanol .
  • Cbz-DL-valine: Resolved using CHIRALPAK® IA columns with n-heptane/ethanol/TFA mobile phases, highlighting its utility in analytical chemistry .

Performance-Enhancing Supplements

This compound is marketed to improve cognitive performance during stress and reduce exercise-induced muscle damage, unlike non-methylated Cbz-L-valine, which lacks these effects .

Data Tables

Table 1: Physical Properties of Cbz-Protected Valine Derivatives

Property This compound Cbz-L-valine Cbz-D-valine Cbz-DL-valine
Melting Point (°C) 68–70 56–61 54–56 59–60
Boiling Point (°C) 206.9 Not reported Not reported Not reported
Optical Activity Not reported −4.5° (methanol) +22.3° (chloroform) Racemic
Chromatographic Resolution Not applicable Not applicable Not applicable CHIRALPAK® IA

Biological Activity

Cbz-N-methyl-L-valine, also known as (S)-N-(benzyloxycarbonyl)-N-methylvaline, is a synthetic derivative of the amino acid valine, characterized by the presence of a carboxybenzyl (Cbz) protecting group. This compound is significant in peptide synthesis and has notable biological activities that influence various cellular processes. Its chemical formula is C₁₄H₁₉NO₄, with a molecular weight of approximately 219.26 g/mol.

The Cbz group serves as a protective mechanism for the amine functionality during peptide synthesis, allowing for controlled formation of peptide bonds. The methyl group on the nitrogen introduces steric hindrance, which can be advantageous for studying conformational properties of peptides and proteins. This compound can be synthesized through various methods, often involving the protection of the amino group to prevent unwanted side reactions during peptide formation.

This compound primarily functions as a building block in peptide synthesis. The mechanism by which it acts involves:

  • Protection of Amine Functionality : The Cbz group prevents premature reactions during synthesis.
  • Selective Coupling : It allows for selective coupling with other amino acids, facilitating the formation of biologically active peptides.
  • Modulation of Biological Activity : The presence of the methyl group can influence the biological activity of the resulting peptides, making them potential candidates for drug discovery.

Biological Activity

The biological activity of this compound is evident in several key areas:

1. Peptide Synthesis

This compound has been utilized in synthesizing various biologically active peptides, influencing cellular processes related to protein synthesis and modification. For instance, it has been used to synthesize cyclodepsipeptide destruxin E, a negative regulator of osteoclast morphology, which plays a role in bone resorption.

2. Cellular Effects

Incorporating this compound into peptides can significantly affect:

  • Cell Signaling Pathways : Modulating pathways involved in cellular communication.
  • Gene Expression : Influencing transcriptional activity and protein production.
  • Metabolic Processes : Altering metabolic pathways within cells.

3. Conformational Studies

Research indicates that this compound can induce specific conformational preferences in peptides. For example, N-terminal Cbz-L-valine induces a left-handed screw-sense preference in helices, while N-terminal Cbz-L-α-methylvaline induces a right-handed screw-sense preference . These conformational changes can impact the biological function of peptides.

Case Studies and Research Findings

StudyFindings
Isidro-Perez et al.Demonstrated that this compound can be used to create diastereoisomeric peptides with distinct biological activities.
Trost et al.Highlighted its role in synthesizing functionalized amino acid derivatives for combinatorial libraries aimed at drug discovery.
NMR StudiesShowed that different configurations at the N-terminus significantly influence peptide conformation and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Cbz-N-methyl-L-valine, and how can purity be optimized?

  • Methodology : The synthesis typically involves protecting the amino group of L-valine with a benzyloxycarbonyl (Cbz) group, followed by N-methylation. For example, N-Cbz-L-valine methyl ester (CAS 24210-19-3) is synthesized via esterification and Cbz protection, yielding a solid with a melting point (mp) of 54–56°C and specific optical rotation (OR) of +22.3° (c = 1.12 in chloroform) . To optimize purity, use column chromatography or recrystallization in chloroform/hexane systems. Monitor reaction progress via TLC and confirm purity via HPLC with UV detection (λ = 254 nm). Ensure anhydrous conditions during methylation to minimize side reactions .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

  • Methodology : Key characterization methods include:

  • Melting Point Analysis : Compare observed mp (e.g., 54–56°C) with literature values to assess crystallinity and impurities .
  • Optical Rotation : Measure OR using a polarimeter to confirm enantiomeric purity (e.g., +22.3° in chloroform) .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify Cbz protection (benzyl protons at δ 7.2–7.4 ppm) and N-methylation (singlet at δ 2.8–3.0 ppm for –CH3_3) .
  • Mass Spectrometry : Confirm molecular weight (F.W. 265.3) via ESI-MS or MALDI-TOF .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : The compound is stable in dry, cool environments (2–8°C) but degrades upon exposure to moisture or light. Decomposition products may include CO, CO2_2, and nitrogen oxides . Use argon/vacuum sealing for long-term storage. Monitor stability via periodic HPLC analysis and track changes in mp or OR. Avoid aqueous solutions unless stabilized with buffers (pH 6–8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data (e.g., conflicting melting points or optical rotations)?

  • Methodology : Discrepancies in mp (e.g., 54–56°C vs. 59–60°C) may arise from polymorphic forms or impurities . To resolve:

Reproduce Synthesis : Follow documented protocols rigorously, noting solvent purity and crystallization conditions.

Cross-Validate Techniques : Use differential scanning calorimetry (DSC) to detect polymorphs and X-ray crystallography for structural confirmation.

Critique Literature : Assess the credibility of sources using criteria such as peer review status, analytical methods described, and institutional affiliations .

Q. What strategies are effective for studying the stereochemical impact of N-methylation on Cbz-L-valine's biological activity?

  • Methodology :

  • Comparative Assays : Synthesize both N-methylated and non-methylated derivatives. Test their activity in enzyme inhibition assays (e.g., peptidase resistance) or cell-based models.
  • Molecular Dynamics Simulations : Model interactions between the methylated derivative and target proteins (e.g., active site steric hindrance).
  • Circular Dichroism (CD) : Compare CD spectra to evaluate conformational changes induced by methylation .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

  • Methodology :

In Vitro Studies : Incubate the compound with liver microsomes or hepatocytes, quantifying parent compound and metabolites via LC-MS/MS.

Isotope Labeling : Use 13^{13}C-methyl groups to track metabolic pathways.

Pharmacokinetic Profiling : Administer the compound in animal models, collecting plasma/tissue samples at timed intervals. Analyze bioavailability and half-life using non-compartmental models .

Q. Methodological Guidance

Q. What ethical and documentation practices are essential when publishing data on this compound?

  • Methodology :

  • Lab Notebooks : Record all experimental parameters (e.g., reaction times, solvent ratios) and raw data (e.g., NMR peak integrals) to ensure reproducibility .
  • Data Integrity : Avoid selective reporting; disclose failed syntheses or anomalous results. Use tools like SciFinder or Reaxys to cross-check spectral data .
  • Ethical Compliance : Adhere to institutional guidelines for chemical disposal and toxicity reporting, especially given potential environmental hazards .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., Cbz group replacement with Fmoc) and assess effects on solubility and bioactivity.
  • Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity data.
  • High-Throughput Screening : Employ fragment-based libraries to identify synergistic modifications .

Properties

IUPAC Name

(2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEHOKZDWLJKHP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426827
Record name Cbz-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42417-65-2
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42417-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cbz-N-methyl-L-valine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, N-methyl-N-[(phenylmethoxy)carbonyl]
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Cbz-N-methyl-L-valine
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Cbz-N-methyl-L-valine

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